6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a benzylamino substituent at the 6-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with benzylamine under reflux conditions. The reaction typically requires a solvent such as toluene or ethanol and a catalyst like sodium methoxide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reaction conditionsroom temperature to reflux.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the benzylamino group.
Scientific Research Applications
6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation, survival, and inflammation. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)-5-methyl-2,6-diphenylpyrido[2,3-d]-pyrimidin-7(8H)-one: Similar structure with a pyrido[2,3-d]pyrimidine core.
Pyrimido[4,5-d]pyrimidine derivatives: Structurally related compounds with diverse biological activities.
Uniqueness
6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both a benzylamino group and a keto group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-11-9-7-14-17-10(9)15-12(16-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBXTDXGXKKQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.